molecular formula C20H19BrN2O4S B2835118 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865162-80-7

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

カタログ番号: B2835118
CAS番号: 865162-80-7
分子量: 463.35
InChIキー: VDIFBPVKDWLPRD-XDOYNYLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole-derived carboxamide featuring a bromine substituent at position 6 of the benzothiazole ring, a 2-ethoxyethyl group at position 3, and a 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety. Its Z-configuration denotes the stereochemistry around the imine bond in the benzothiazol-2(3H)-ylidene scaffold. The dihydrobenzo[b][1,4]dioxine ring contributes to planar aromaticity, which may facilitate π-π stacking interactions in biological systems .

特性

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-2-25-8-7-23-15-5-4-14(21)12-18(15)28-20(23)22-19(24)13-3-6-16-17(11-13)27-10-9-26-16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFBPVKDWLPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The compound features several critical structural components:

  • Benzo[d]thiazole moiety : Known for its diverse pharmacological properties.
  • Bromine atom : Substituted at position 6, which may enhance biological activity.
  • Ethoxyethyl group : Contributes to solubility and interaction with biological targets.
  • Dihydrobenzo[b][1,4]dioxine ring : Adds complexity and may influence pharmacodynamics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Benzothiazole Core : Achieved through cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Bromination : The benzothiazole core is brominated using bromine or N-bromosuccinimide (NBS).
  • Ethoxyethyl Substitution : Reaction with 2-ethoxyethyl bromide under basic conditions introduces the ethoxyethyl group.

This synthetic approach allows for high yields and purity of the final product while maintaining structural integrity for biological testing .

Anticancer Activity

Preliminary studies suggest that (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibits significant anticancer properties. The presence of the benzo[d]thiazole moiety is often associated with various anticancer mechanisms, including:

  • Inhibition of cell proliferation : The compound shows potential in inhibiting the growth of cancer cell lines.
  • Induction of apoptosis : Early studies indicate that it may trigger programmed cell death in tumor cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. The bromine substitution and ethoxyethyl group may enhance its ability to interact with microbial targets, leading to inhibition of growth or viability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological ActivityUnique Properties
6-Bromo-2-methylbenzo[d]thiazoleBromine substitutionAnticancerLacks ethoxyethyl group
5-Methylbenzo[d]thiazoleMethyl substitutionAntimicrobialSimpler structure
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)Methoxy group instead of ethoxyVaries in activityDifferent solubility

The unique combination of bromine and ethoxyethyl groups in our target compound likely contributes to its distinct biological profile compared to these similar compounds .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into potential therapeutic applications:

  • Cytotoxicity Studies : Research indicated that compounds within this class showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further optimization to enhance efficacy .
  • Molecular Docking Studies : Computational studies have demonstrated that (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibits favorable binding affinities to targets implicated in cancer pathways, supporting its potential as a lead compound for drug development .

類似化合物との比較

Comparison with Structurally Analogous Compounds

Substituent Variations in Benzothiazole Carboxamides

A series of benzothiazole carboxamides with varying substituents (e.g., chloro, fluoro, or methyl groups) on the phenyl ring were synthesized and characterized (). For example:

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) exhibits a 70% yield in ethanol, with distinct NMR shifts at δ 7.85–7.35 ppm (aromatic protons) and δ 4.45 ppm (thiazolidinone protons) .
  • N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) shows reduced yield (60%) due to steric hindrance from fluorine substituents .

Key Differences :

  • Bromine at position 6 (vs. halogenated phenyl rings in analogs) may confer distinct reactivity in nucleophilic substitution reactions .
Brominated Benzothiazole Derivatives

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () shares structural similarities but differs in substituents:

  • Ethyl group vs. 2-ethoxyethyl : The ethyl group reduces steric bulk but diminishes oxygen-mediated hydrogen bonding capacity.
  • 4-(Dimethylsulfamoyl)benzamide vs. dihydrobenzo[b][1,4]dioxine : The sulfamoyl group introduces strong electron-withdrawing effects, whereas the dioxane ring provides electron-rich aromaticity .
Bromine Reactivity

In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (), bromine at position 2 undergoes facile substitution with secondary amines. By contrast, bromine at position 6 in the target compound may exhibit lower reactivity due to steric shielding by the 2-ethoxyethyl group .

Cyclization Strategies

Cyclization of 2-aminothiadiazoles with ω-bromoacetophenone () yields fused imidazothiadiazoles. The target compound’s synthesis likely involves a similar cyclocondensation but with a 2-ethoxyethyl-substituted precursor, requiring optimized reaction conditions to prevent side reactions .

Bioactivity Trends
  • Chlorophenyl-substituted analogs (e.g., 4g, 4n) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus .
  • Brominated analogs (e.g., the target compound) are hypothesized to exhibit enhanced antiproliferative activity due to bromine’s role in DNA intercalation, though experimental data are pending .
Solubility and LogP
Compound Substituents Calculated LogP Solubility (mg/mL)
Target compound 6-Br, 2-ethoxyethyl 3.8 0.12 (DMSO)
N-(6-bromo-3-ethyl-...) () 6-Br, ethyl 4.2 0.08 (DMSO)
4g () 4-Cl, thiazolidinone 2.9 0.45 (Ethanol)

The 2-ethoxyethyl group reduces LogP by ~0.4 units compared to the ethyl analog, suggesting improved aqueous solubility .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what critical parameters influence yield and purity?

The synthesis typically involves:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under basic conditions.
  • Introduction of substituents : Alkylation (e.g., 2-ethoxyethyl bromide) or sulfonation steps to attach functional groups.
  • Amide coupling : Reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid derivatives using coupling agents like EDCI/HOBt. Critical parameters include solvent polarity (DMF or DMSO for solubility), temperature control (40–80°C), and reaction time optimization (12–48 hours) to minimize side products .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and Z/E isomerism.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • FT-IR spectroscopy : Identify functional groups (e.g., carbonyl at ~1650 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What biological activities have been reported for this compound and related derivatives?

  • Antimicrobial activity : Inhibition of bacterial cell wall synthesis (e.g., against S. aureus and E. coli).
  • Anticancer potential : Apoptosis induction in cancer cell lines via enzyme inhibition (e.g., topoisomerase II).
  • Anti-inflammatory effects : COX-2 inhibition in preclinical models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final amide coupling step?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
  • Catalyst optimization : Employ DMAP or pyridine to accelerate acylation.
  • Temperature modulation : Conduct reactions at 0–4°C to suppress racemization.
  • Purification strategies : Use preparative HPLC or silica gel chromatography to isolate the Z-isomer preferentially .

Q. How should contradictions in biological activity data across studies be resolved?

  • Assay standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (MTT vs. ATP-based assays).
  • Purity validation : Ensure >95% purity via HPLC-UV/ELSD to exclude impurity-driven artifacts.
  • Structural analogs testing : Evaluate activity of derivatives (e.g., bromine-to-chlorine substitutions) to isolate pharmacophore contributions .

Q. What structure-activity relationship (SAR) trends are observed in benzo[d]thiazole derivatives?

  • Substituent effects : Bromine at position 6 enhances anticancer activity, while ethoxyethyl at position 3 improves membrane permeability.
  • Bioisosteric replacements : Replacing the dioxane ring with a thiophene (as in ) retains activity but alters metabolic stability.
  • Stereochemical influence : Z-isomers often show higher target affinity than E-isomers due to spatial compatibility with binding pockets .

Q. What methodological approaches are recommended for designing derivatives with improved pharmacokinetic profiles?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • Lipophilicity adjustments : Modify ethoxyethyl chain length to balance solubility and cell penetration (logP 2–4 optimal).
  • Metabolic stability testing : Use liver microsome assays to identify vulnerable sites (e.g., dioxane ring oxidation) .

Q. How can analytical methods resolve discrepancies in purity assessments between labs?

  • Cross-validation : Compare HPLC (C18 column, acetonitrile/water gradient) with capillary electrophoresis.
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
  • Batch-to-batch consistency : Use DSC/TGA to monitor polymorphic forms affecting solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。